tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate
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Overview
Description
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a tert-butyl group, a cycloheptyl ring, and a hydroxycarbamimidoyl moiety.
Preparation Methods
The synthesis of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate typically involves the reaction of tert-butyl carbamate with a cycloheptyl derivative under specific conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cycloheptyl ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate: This compound has a cyclobutyl ring instead of a cycloheptyl ring, which affects its chemical properties and reactivity.
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)-1-methylethyl]carbamate: This compound has a different substituent on the carbamate group, leading to variations in its biological activity and applications.
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cyclopropyl]carbamate: The cyclopropyl ring in this compound imparts different steric and electronic effects compared to the cycloheptyl ring.
Properties
IUPAC Name |
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-13(10(14)16-18)8-6-4-5-7-9-13/h18H,4-9H2,1-3H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMIIAJKJIZPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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